4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
Overview
Description
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thieno[2,3-d]pyrimidine moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis:
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thieno[2,3-d]pyrimidine core is known to interact with protein kinases and other enzymes, potentially inhibiting their activity and affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds have similar structures but differ in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butyric acid moiety, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-8-6-9-11(13-5-3-4-10(16)17)14-7-15-12(9)18-8/h6-7H,2-5H2,1H3,(H,16,17)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYYGNHKBJWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191124 | |
Record name | 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313534-30-4 | |
Record name | 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313534-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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